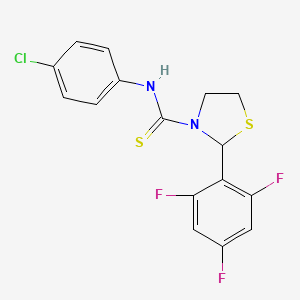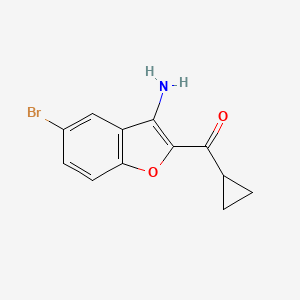![molecular formula C44H42N4O8 B11519346 N',N''-{(1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-8,8'-diyl)DI[(E)methylylidene]}dibenzohydrazide](/img/structure/B11519346.png)
N',N''-{(1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-8,8'-diyl)DI[(E)methylylidene]}dibenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’‘-{(1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-diyl)DI[(E)methylylidene]}dibenzohydrazide is a complex organic compound characterized by its unique binaphthalene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘-{(1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-diyl)DI[(E)methylylidene]}dibenzohydrazide typically involves a multi-step process. The initial step often includes the preparation of the binaphthalene core, followed by the introduction of hydroxyl groups and the formation of the hydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’,N’‘-{(1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-diyl)DI[(E)methylylidene]}dibenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as pH, temperature, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N’,N’‘-{(1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-diyl)DI[(E)methylylidene]}dibenzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N’,N’‘-{(1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-diyl)DI[(E)methylylidene]}dibenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups and hydrazide linkages allow it to form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its keto-enol tautomerism and use in organic synthesis.
Acetylacetone: Similar in behavior to ethyl acetoacetate, used in various chemical reactions.
Diketene: Used in the production of acetoacetic esters.
Uniqueness
N’,N’‘-{(1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-diyl)DI[(E)methylylidene]}dibenzohydrazide is unique due to its binaphthalene core structure and multiple functional groups, which provide a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C44H42N4O8 |
|---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
N-[(E)-[7-[8-[(E)-(benzoylhydrazinylidene)methyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C44H42N4O8/c1-21(2)31-27-17-23(5)33(39(51)35(27)29(37(49)41(31)53)19-45-47-43(55)25-13-9-7-10-14-25)34-24(6)18-28-32(22(3)4)42(54)38(50)30(36(28)40(34)52)20-46-48-44(56)26-15-11-8-12-16-26/h7-22,49-54H,1-6H3,(H,47,55)(H,48,56)/b45-19+,46-20+ |
InChI Key |
QJWMMDMDBMECEP-DKFPTVNJSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C(=C(C(=C4/C=N/NC(=O)C5=CC=CC=C5)O)O)C(C)C)C=C3C)O)O)C(=C(C(=C2C(C)C)O)O)/C=N/NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NNC(=O)C3=CC=CC=C3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NNC(=O)C6=CC=CC=C6)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(benzyloxy)phenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11519266.png)
![2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11519268.png)
![2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11519270.png)
![2,2'-{Benzene-1,4-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11519278.png)
![6-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11519287.png)
![(5E)-1-(2,3-dichlorophenyl)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519299.png)

![2-(naphthalen-1-yl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B11519312.png)
![1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11519320.png)
![Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11519326.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11519332.png)


![2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11519338.png)
